
2,2-difluoro-N-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2-difluoro-N-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with difluoromethyl phenyl ketone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF). The mixture is then refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-N-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
2,2-Difluoro-N-phenylcyclopentane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2,2-Difluoro-N-phenylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound is known for its inhibitory activity against the NLRP3 inflammasome.
N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide: Another fluorinated compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2,2-difluoro-N-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)8-4-7-10(12)11(16)15-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16) |
InChI Key |
VORJYTYYGMTCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




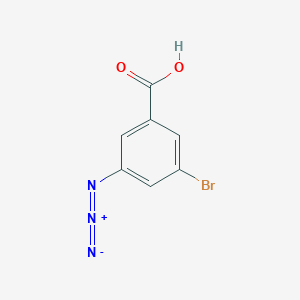
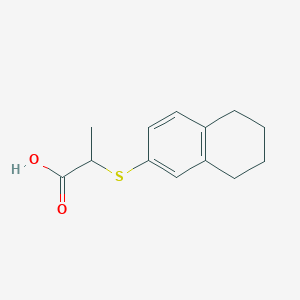
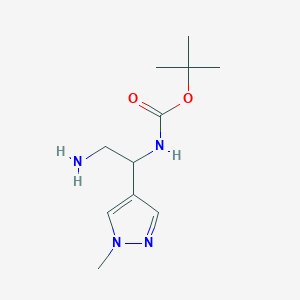
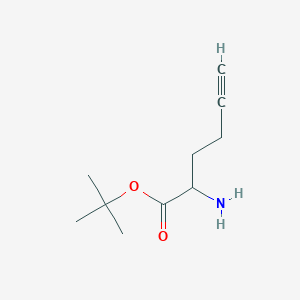
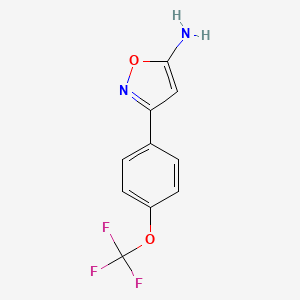
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)
![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)
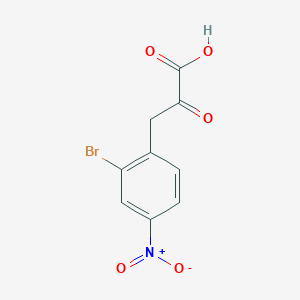
aminehydrochloride](/img/structure/B13580490.png)
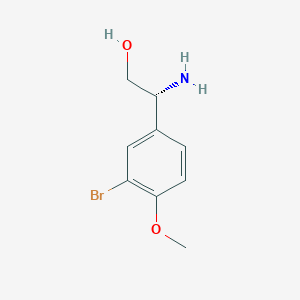
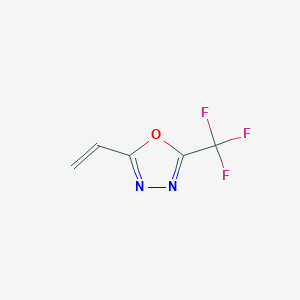
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
